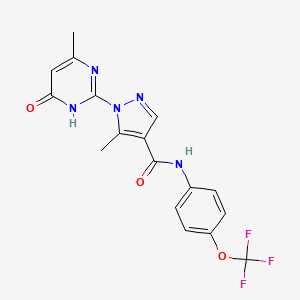
5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-4-carboxamide" is a complex molecule that appears to be related to the class of compounds known as pyrazoles and pyrimidines. These compounds are of interest in the field of medicinal chemistry due to their potential biological activities.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of 4,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones was achieved by reacting β-benzylidene 3- and 5-amino-1-methyl-1H-pyrazole-4-carboxhydrazides with orthoesters, leading to compounds 5-8 . Additionally, the synthesis of 3,4-dihydropyrazolo[3,4-d]-1,2,3-triazin-4-ones was accomplished through nitrosation of various 3- and 5-amino-1-methyl-1H-pyrazole-4-carboxhydrazides . Although the exact synthesis of the compound is not detailed, these methods provide insight into the potential synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of the compound includes several functional groups and rings, such as the pyrazole and pyrimidine rings, which are common scaffolds in pharmaceuticals. The presence of a trifluoromethoxy phenyl group suggests the molecule could have interesting electronic properties due to the electron-withdrawing nature of the trifluoromethyl group.
Chemical Reactions Analysis
While the specific chemical reactions of the compound have not been detailed, the literature provides examples of reactions involving similar structures. The one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles involves the use of thionyl chloride and corresponding amines or pyrazoles . This suggests that the compound may also undergo reactions with nucleophiles and electrophiles at different positions on the molecule, depending on the substituents present.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would likely be influenced by its molecular structure. The presence of multiple aromatic rings and heteroatoms would affect its solubility, boiling and melting points, and stability. The electron-withdrawing trifluoromethoxy group could also impact the compound's reactivity and interaction with biological targets.
Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives has been synthesized, demonstrating significant cytotoxic and 5-lipoxygenase inhibition activities. These compounds show promise in the treatment of cancers such as HCT-116 and MCF-7, highlighting their potential utility in oncological research (Rahmouni et al., 2016).
Antimicrobial and Anti-inflammatory Applications
Synthesized pyrazolo[1,5-a]pyrimidines showed promising anti-inflammatory and antimicrobial activities, with some compounds exhibiting activities comparable to standard drugs. These findings suggest the utility of such compounds in developing new therapeutic agents for inflammation and microbial infections (Aggarwal et al., 2014).
Anticancer Activity
The creation of new pyrazolopyrimidine derivatives has been associated with notable anticancer activity, especially against human breast adenocarcinoma cell lines. This suggests the potential of these compounds in the development of anticancer drugs (Abdellatif et al., 2014).
Enzymatic Activity Enhancement
Compounds derived from pyrazolopyrimidinyl keto-esters have shown significant effects on increasing the reactivity of enzymes such as cellobiase, indicating potential applications in biotechnology and pharmaceutical manufacturing processes (Abd & Awas, 2008).
properties
IUPAC Name |
5-methyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O3/c1-9-7-14(26)24-16(22-9)25-10(2)13(8-21-25)15(27)23-11-3-5-12(6-4-11)28-17(18,19)20/h3-8H,1-2H3,(H,23,27)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCORERRCDQVHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-N-[4-(trifluoromethoxy)phenyl]pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[2-(4-chlorophenyl)imino-4-oxo-3-prop-2-enyl-1,3-thiazolidin-5-yl]acetyl]amino]acetic Acid](/img/structure/B2541342.png)
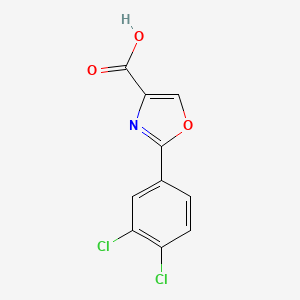
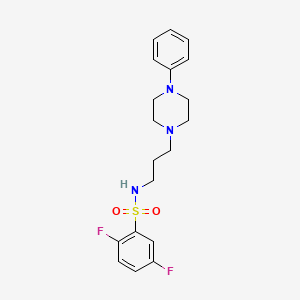
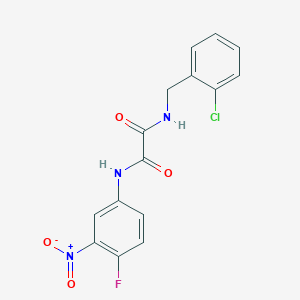
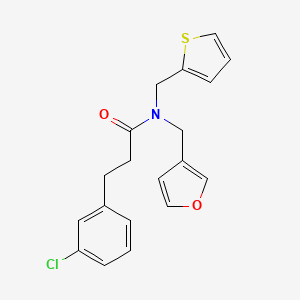
![N-(4-methylbenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2541350.png)
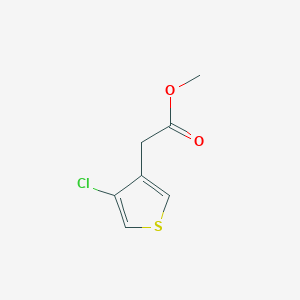
![(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2541353.png)
![2-Morpholinobenzo[d]thiazol-5-amine](/img/structure/B2541356.png)
![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide](/img/structure/B2541358.png)
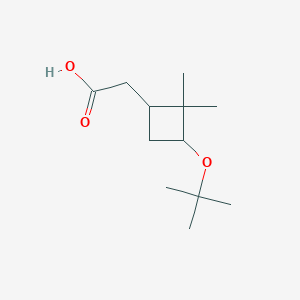
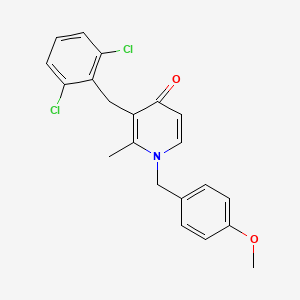
![5-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2541363.png)